molecular formula C5H10N2O B2835557 1-(Aminomethyl)cyclopropanecarboxamide CAS No. 1027337-85-4

1-(Aminomethyl)cyclopropanecarboxamide

Cat. No. B2835557
CAS RN: 1027337-85-4
M. Wt: 114.148
InChI Key: IIRWPRRQZRCXBZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxamide is a chemical compound with the empirical formula C5H9NO2 . It is an organic compound that falls under the category of Organic Building Blocks .


Molecular Structure Analysis

The molecular weight of 1-(Aminomethyl)cyclopropanecarboxamide is 115.13 . The molecular formula is C5H9NO2 .

Scientific Research Applications

Plant Resilience Enhancement

ACCA has been investigated for its role in enhancing plant resilience against stressors and pathogens. Specifically, researchers have focused on maize (Zea mays L.), a staple crop. By studying maize-pathogen interactions, they found that ACCA strengthens maize resistance against pathogenic assaults and drought stress. Its binding energy of -9.98 kcal/mol suggests its effectiveness in improving productivity and increasing yield .

Endophyte-Mediated Protection

Endophytes, including bacteria and fungi residing within plant tissues, play a crucial role in host health. ACCA, derived from both plants and Agrobacteria, shows promise in mitigating the negative effects of intermittent soil drying. By safeguarding maize cultivations, it contributes to sustainable agriculture .

Inflammasome Inhibition

While not directly related to maize, another derivative, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide , has been explored as an NLRP3 inflammasome inhibitor. Designed based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, this compound could have implications in treating inflammatory conditions .

Mechanism of Action

Target of Action

The primary targets of 1-(Aminomethyl)cyclopropanecarboxamide are L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels . These targets play crucial roles in cellular signaling and neurotransmission.

Mode of Action

1-(Aminomethyl)cyclopropanecarboxamide interacts with its targets by inhibiting their function . This inhibition can alter the normal functioning of the cell, leading to changes in cellular signaling and neurotransmission.

properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWPRRQZRCXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopropanecarboxamide

CAS RN

1027337-85-4
Record name 1-(aminomethyl)cyclopropane-1-carboxamide
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